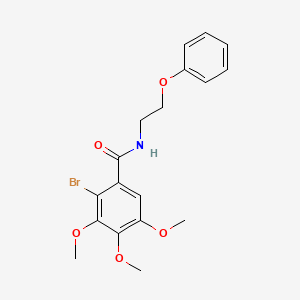![molecular formula C19H17N3O B4896114 N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that is responsible for regulating cell growth and division. MDM2 is a negative regulator of p53 and binds to it, preventing its activity. MI-773 disrupts the p53-MDM2 interaction, resulting in the activation of p53 and inhibition of tumor growth.
Mécanisme D'action
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine disrupts the p53-MDM2 interaction by binding to MDM2, preventing it from binding to p53. This results in the activation of p53 and the induction of apoptosis in cancer cells. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has been shown to be well-tolerated in preclinical studies, with no significant toxicities observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the role of p53 in cancer. However, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has limited solubility in water, which can make it difficult to administer in vivo. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine is also metabolized by the liver, which can affect its pharmacokinetics and efficacy.
Orientations Futures
For N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine research include the development of more potent and selective inhibitors of the p53-MDM2 interaction. The combination of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine with other anticancer agents is also an area of active research. The use of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine in combination with immunotherapy is another promising direction, as p53 has been shown to play a role in the immune response to cancer. Finally, the development of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine analogs with improved pharmacokinetics and efficacy is an area of ongoing research.
Méthodes De Synthèse
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine can be synthesized using a multi-step process. The first step involves the preparation of 2-methoxy-1-naphthaldehyde, which is then reacted with an amine to form 2-methoxy-1-(aminomethyl)naphthalene. This intermediate is then reacted with indazole-6-carboxylic acid to form N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine.
Applications De Recherche Scientifique
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy.
Propriétés
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-23-19-9-7-13-4-2-3-5-16(13)17(19)12-20-15-8-6-14-11-21-22-18(14)10-15/h2-11,20H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKLCCPUIYTOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4896037.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)

![2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)


![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4896107.png)


